![molecular formula C25H26N2O5 B2528056 1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634573-63-0](/img/structure/B2528056.png)
1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that appears to be related to various research efforts in the development of pharmacologically active molecules. The structure of this compound suggests that it may possess interesting biological activities due to the presence of the chromeno[2,3-c]pyrrole core, which is a fused heterocyclic system, and the morpholinoethyl group, which is a common feature in drug design for improving solubility and pharmacokinetic properties.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared as inhibitors of glycolic acid oxidase, indicating that the pyrrole-2,5-dione nucleus is a key pharmacophore for such activity . Additionally, the synthesis of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones has been described, showcasing the incorporation of a morpholinoethyl group into a naphthoquinone skeleton for anticancer activity . These studies suggest that the synthesis of 1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would likely involve multi-step organic reactions, including the formation of the chromeno[2,3-c]pyrrole core and subsequent functionalization with the ethoxyphenyl and morpholinoethyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of a mannich base related to the compound of interest has been determined, revealing a triclinic system with specific bond angles and distances, which could be indicative of the conformational preferences of the morpholino group . Similarly, the crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione has been characterized, showing a non-planar molecular structure and the presence of intermolecular hydrogen bonding . These findings provide insights into the potential molecular conformation and intermolecular interactions of 1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
Chemical Reactions Analysis
The reactivity of related heterocyclic compounds has been explored in various studies. For instance, the reaction of dihydrothiophenium bis(ethoxycarbonyl)methylides with bases has been investigated, leading to recyclization and the formation of new heterocyclic systems . This suggests that the compound of interest may also undergo interesting chemical transformations under different reaction conditions, which could be exploited for the synthesis of novel derivatives with potential biological activities.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are not detailed in the provided papers, the properties of structurally related compounds can offer some predictions. The presence of the ethoxy group may contribute to the lipophilicity of the compound, while the morpholinoethyl group could enhance solubility in biological media. The studies on related compounds indicate that the presence of certain substituents can dramatically affect the potency and selectivity of the biological activity, as seen in the case of glycolic acid oxidase inhibitors . Therefore, the physical and chemical properties of the compound are likely to be crucial for its biological function and potential therapeutic applications.
Scientific Research Applications
Electron Transport Layer for Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) has been synthesized for use as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). The electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone, to which the compound is structurally related, endows materials with high conductivity and electron mobility. This facilitates electron extraction and reduces exciton recombination, enhancing the power conversion efficiency (PCE) of PSCs (Hu et al., 2015).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units have been synthesized. These materials exhibit strong photoluminescence and good solubility, making them suitable for electronic applications. Their optical properties and processability into thin films suggest potential in the development of novel optoelectronic materials (Beyerlein & Tieke, 2000).
Glycolic Acid Oxidase Inhibitors
Compounds related to the one , particularly 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, have been prepared and studied as inhibitors of glycolic acid oxidase. These compounds have shown potential in reducing urinary oxalate levels in ethylene glycol-fed rats, indicating their relevance in medical research for conditions such as hyperoxaluria (Rooney et al., 1983).
Heterocyclic Enaminonitriles
Research into the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their recyclization with a base has led to insights into the synthesis of novel heterocyclic compounds. These studies contribute to the broader understanding of cyclic compound synthesis and their potential applications in chemical synthesis and drug development (Yamagata et al., 1993).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-2-31-18-9-7-17(8-10-18)22-21-23(28)19-5-3-4-6-20(19)32-24(21)25(29)27(22)12-11-26-13-15-30-16-14-26/h3-10,22H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRHURLSGWFQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

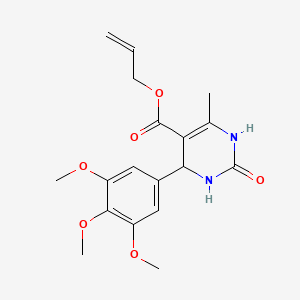
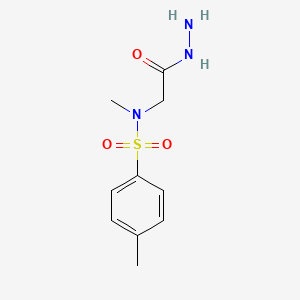
![3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2527981.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2527982.png)
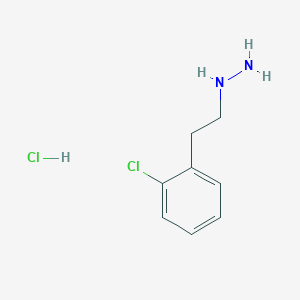
![N-(2,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527985.png)
![3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2527986.png)

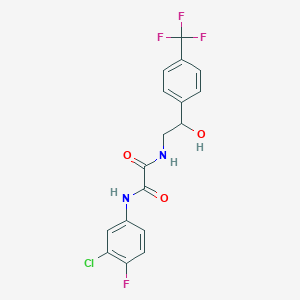
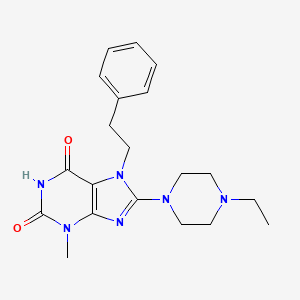
![(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2527990.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527993.png)
